molecular formula C9H10N2O3 B13177694 2-(Ethylamino)-5-nitrobenzaldehyde

2-(Ethylamino)-5-nitrobenzaldehyde

Cat. No.: B13177694
M. Wt: 194.19 g/mol
InChI Key: NEAJDJOHJXDZFN-UHFFFAOYSA-N
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Description

2-(Ethylamino)-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethylamino group at the 2-position and a nitro group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-nitrobenzaldehyde typically involves the nitration of 2-ethylaminobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the 5-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors and precise control of temperature and reaction time to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Reduction: 2-(Ethylamino)-5-aminobenzaldehyde.

    Oxidation: 2-(Ethylamino)-5-nitrobenzoic acid.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-(Ethylamino)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-5-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrobenzaldehyde: Similar structure but with an amino group instead of an ethylamino group.

    2-(Methylamino)-5-nitrobenzaldehyde: Similar structure but with a methylamino group instead of an ethylamino group.

    2-(Ethylamino)-4-nitrobenzaldehyde: Similar structure but with the nitro group at the 4-position instead of the 5-position.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(ethylamino)-5-nitrobenzaldehyde

InChI

InChI=1S/C9H10N2O3/c1-2-10-9-4-3-8(11(13)14)5-7(9)6-12/h3-6,10H,2H2,1H3

InChI Key

NEAJDJOHJXDZFN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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